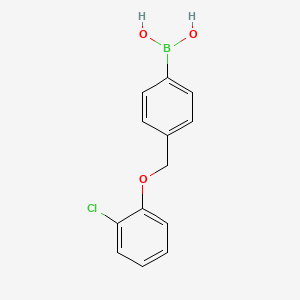

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound participates in the Suzuki–Miyaura cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role as an organoboron reagent in this process contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its stability and ease of preparation contribute to its bioavailability in the Suzuki–Miyaura cross-coupling reaction .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound’s stability and environmental benignity also contribute to its efficacy under these conditions .

生物活性

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its applications in cancer treatment, antimicrobial properties, and its role as a biochemical tool in various research settings. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12BClO2

- Molecular Weight : 248.49 g/mol

- SMILES Notation : Cc1ccc(cc1)C(Cc2ccccc2Cl)B(O)(O)O

This compound features a boronic acid functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This interaction is particularly relevant in the context of cancer biology, where boronic acids can modulate the activity of proteasomes and other key regulatory proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated significant growth inhibition in ovarian cancer cell lines when treated with this compound. The mechanism involved cell cycle arrest and apoptosis induction, suggesting a potential role as a therapeutic agent in oncology .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its effectiveness against various bacterial strains was evaluated through disk diffusion methods and minimum inhibitory concentration (MIC) assays:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 25 | Strong |

| Pseudomonas aeruginosa | 100 | Weak |

These results indicate that the compound possesses varying degrees of antimicrobial activity, making it a candidate for further development in antibiotic therapies .

Case Studies

-

Ovarian Cancer Treatment :

- A study investigated the effects of this compound on A2780 ovarian cancer cells. The results showed that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase, associated with increased caspase-3 activity. This suggests that the compound may serve as a potent anticancer agent targeting specific pathways in ovarian cancer cells .

- Antimicrobial Efficacy :

科学研究应用

Anticancer Applications

Mechanism of Action

Boronic acids, including (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, have been investigated for their potential as anticancer agents. They can inhibit proteasomes and other enzymes critical for cancer cell survival. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeting cancer cells selectively.

Case Study: Prostate Cancer Treatment

Research indicates that certain boronic acids exhibit significant cytotoxic effects against prostate cancer cells while preserving healthy cell viability. For instance, derivatives similar to this compound were tested, showing reduced viability in cancer cells at concentrations as low as 5 µM, with viability dropping to 33% compared to 71% in healthy cells .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Drug Delivery Systems

Glucose-Responsive Systems

The ability of boronic acids to interact with glucose and other carbohydrates has led to their use in developing smart drug delivery systems. For example, chitosan nanoparticles conjugated with this compound have been shown to enhance insulin delivery in response to glucose levels .

Case Study: Insulin Delivery

A study demonstrated that insulin-loaded nanoparticles utilizing this compound showed increased insulin release at higher glucose concentrations. This property is beneficial for diabetes management, allowing for on-demand insulin delivery based on blood sugar levels.

Sensor Technologies

Biosensors for Glucose Monitoring

Due to their ability to bind selectively to sugars, boronic acids are being explored as components in biosensors for glucose monitoring. The incorporation of this compound into sensor designs allows for enhanced sensitivity and specificity in detecting glucose levels.

Case Study: Glucose Sensors

Research has shown that phenylboronic acid derivatives can be effectively used in the construction of glucose sensors that operate at physiological pH levels. These sensors can provide real-time monitoring of glucose levels, which is crucial for diabetic patients .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Boronic acids have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its effectiveness against resistant strains.

Case Study: Antimicrobial Efficacy

In studies assessing the antimicrobial activity of boronic compounds, this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

属性

IUPAC Name |

[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHOOOPDUHDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681341 |

Source

|

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-69-6 |

Source

|

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。